![molecular formula C19H20ClN7O2 B2456075 (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone CAS No. 920369-20-6](/img/structure/B2456075.png)
(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with the molecular formula C19H23ClN5O+ . It has a molecular weight of 372.9 g/mol . The structure includes a piperazine ring attached to a 4-chlorophenyl group and a triazolopyrimidine moiety .
Synthesis Analysis
Pyrazines and pyridazines fused to 1,2,3-triazoles, similar to the triazolopyrimidine in the compound, can be synthesized through a variety of routes . Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .
Molecular Structure Analysis
The molecular structure of the compound includes a piperazine ring attached to a 4-chlorophenyl group and a triazolopyrimidine moiety . The structure is complex, with a topological polar surface area of 41.8 Ų .
Chemical Reactions Analysis
The compound, like other 1,2,4-triazole derivatives, may have potential antibacterial properties . Further studies are needed to confirm this and to explore other potential chemical reactions.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 372.9 g/mol, an XLogP3-AA value of 2.5, and a formal charge of 1 . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . The compound has a rotatable bond count of 5 and a complexity of 623 .
Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives have been explored for their antiviral potential. In the case of this compound, it exhibits inhibitory activity against influenza A virus. Specifically, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated promising antiviral effects with an IC50 value of 7.53 μmol/L . Additionally, other 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole have shown potent antiviral activity against Coxsackie B4 virus .
Anticancer Properties
The [1,2,3]triazolo[4,5-d]pyrimidine scaffold has been investigated for its potential as an anticancer agent. While specific studies on this compound are limited, related derivatives have demonstrated antitumor activity. Further research could explore its effects on cancer cell lines .
Antioxidant Activity
Indole derivatives often possess antioxidant properties. Although direct evidence for this specific compound is scarce, its structural features suggest potential antioxidant effects. Further studies are needed to confirm its antioxidant activity .
Antimicrobial Effects
Indole derivatives, including those with [1,2,3]triazolo[4,5-d]pyrimidine moieties, have been investigated for antimicrobial properties. While no direct data exists for this compound, it may exhibit antibacterial or antifungal effects. Future research should explore its activity against specific pathogens .
Anticholinesterase Activity
Indole derivatives have been studied as potential anticholinesterase agents. Although not specifically tested for this compound, its indole scaffold suggests it could interact with cholinesterase enzymes. Further assays are necessary to evaluate its anticholinesterase properties .
Potential Therapeutic Applications
Given the diverse biological activities associated with indole derivatives, this compound holds promise for newer therapeutic possibilities. Researchers should continue exploring its pharmacological effects, including potential applications in drug development .
Orientations Futures
Propriétés
IUPAC Name |
[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN7O2/c20-13-3-5-14(6-4-13)27-18-16(23-24-27)17(21-12-22-18)25-7-9-26(10-8-25)19(28)15-2-1-11-29-15/h3-6,12,15H,1-2,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUIEZJZRNTIQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

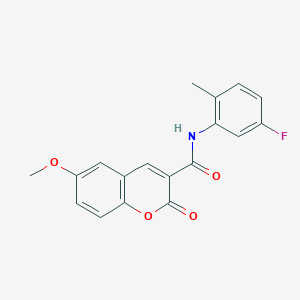
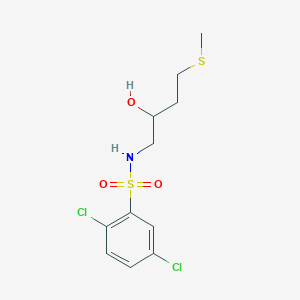
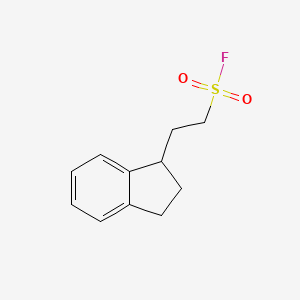
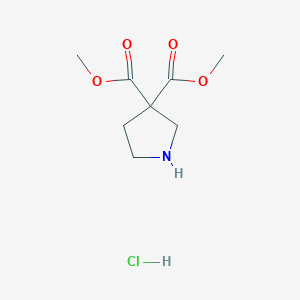
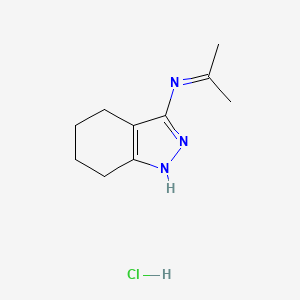
![3-[3-Ethoxy-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B2456003.png)


![N-[(1-Butylsulfonylpyrrolidin-3-yl)methyl]-2-chloropropanamide](/img/structure/B2456007.png)
![[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2456008.png)
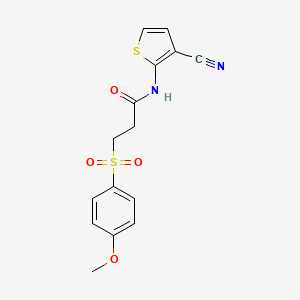
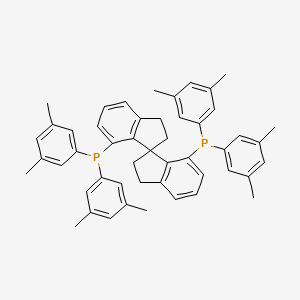
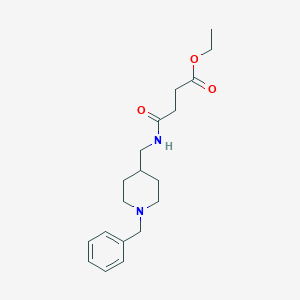
![N-[(4-chlorophenyl)methyl]-2,4-dinitroaniline](/img/structure/B2456015.png)